molecular formula C6H8F3NO2 B12521078 (5S)-5-Trifluoromethyl-D-proline

(5S)-5-Trifluoromethyl-D-proline

Cat. No.: B12521078
M. Wt: 183.13 g/mol
InChI Key: SWUGLMJWGYDVDN-DMTCNVIQSA-N
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Description

(2R,5S)-5-(trifluoromethyl)pyrrolidine-2-carboxylic acid is a chiral compound with a pyrrolidine ring substituted with a trifluoromethyl group at the 5-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5S)-5-(trifluoromethyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable pyrrolidine derivative.

    Introduction of the Trifluoromethyl Group: This can be achieved through various methods, such as nucleophilic trifluoromethylation or electrophilic trifluoromethylation.

    Formation of the Carboxylic Acid Group:

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and other advanced technologies to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R,5S)-5-(trifluoromethyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

(2R,5S)-5-(trifluoromethyl)pyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2R,5S)-5-(trifluoromethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R,5S)-5-(methyl)pyrrolidine-2-carboxylic acid
  • (2R,5S)-5-(ethyl)pyrrolidine-2-carboxylic acid
  • (2R,5S)-5-(fluoromethyl)pyrrolidine-2-carboxylic acid

Uniqueness

(2R,5S)-5-(trifluoromethyl)pyrrolidine-2-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it valuable in various applications.

Properties

Molecular Formula

C6H8F3NO2

Molecular Weight

183.13 g/mol

IUPAC Name

(2R,5S)-5-(trifluoromethyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C6H8F3NO2/c7-6(8,9)4-2-1-3(10-4)5(11)12/h3-4,10H,1-2H2,(H,11,12)/t3-,4+/m1/s1

InChI Key

SWUGLMJWGYDVDN-DMTCNVIQSA-N

Isomeric SMILES

C1C[C@H](N[C@H]1C(=O)O)C(F)(F)F

Canonical SMILES

C1CC(NC1C(=O)O)C(F)(F)F

Origin of Product

United States

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